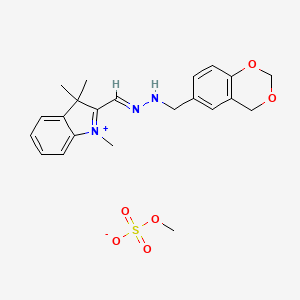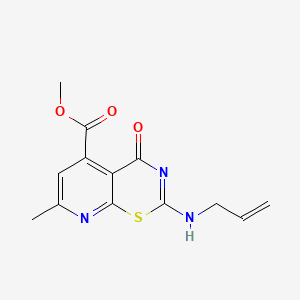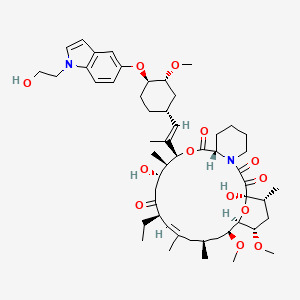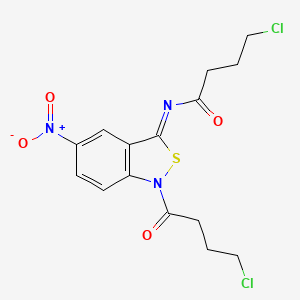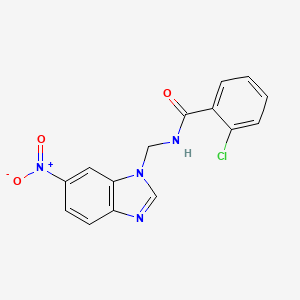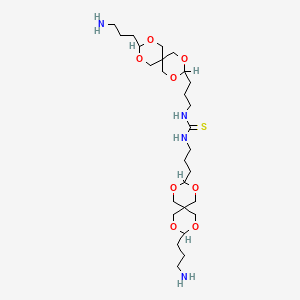
1,3-(Bis(3-(9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro(5.5)undec-3-yl)propyl))thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-(Bis(3-(9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro(55)undec-3-yl)propyl))thiourea is a complex organic compound that features a thiourea core with two spirocyclic ether groups and aminopropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-(Bis(3-(9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro(5.5)undec-3-yl)propyl))thiourea typically involves multi-step organic reactions. A common approach might include:
Formation of the Spirocyclic Ether Groups: This could involve the reaction of diols with epoxides under acidic or basic conditions to form the spirocyclic ether structures.
Introduction of Aminopropyl Groups: Aminopropyl groups can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Formation of the Thiourea Core: The final step might involve the reaction of the aminopropyl-substituted spirocyclic ethers with thiourea under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-(Bis(3-(9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro(5.5)undec-3-yl)propyl))thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can modify the spirocyclic ether groups or the thiourea core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aminopropyl groups or the spirocyclic ether rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfinyl or sulfonyl derivatives, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-(Bis(3-(9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro(5
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a molecular probe.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as the development of novel polymers or coatings.
Wirkmechanismus
The mechanism of action of 1,3-(Bis(3-(9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro(5.5)undec-3-yl)propyl))thiourea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic ether groups and thiourea core could play crucial roles in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-aminopropyl)thiourea: Lacks the spirocyclic ether groups, making it less complex.
Spirocyclic Ether Derivatives: Compounds with similar spirocyclic ether structures but different functional groups.
Thiourea Derivatives: Compounds with a thiourea core but different substituents.
Uniqueness
1,3-(Bis(3-(9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro(5.5)undec-3-yl)propyl))thiourea is unique due to its combination of spirocyclic ether groups and aminopropyl-substituted thiourea core. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93951-23-6 |
|---|---|
Molekularformel |
C27H50N4O8S |
Molekulargewicht |
590.8 g/mol |
IUPAC-Name |
1,3-bis[3-[9-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]propyl]thiourea |
InChI |
InChI=1S/C27H50N4O8S/c28-9-1-5-21-32-13-26(14-33-21)17-36-23(37-18-26)7-3-11-30-25(40)31-12-4-8-24-38-19-27(20-39-24)15-34-22(35-16-27)6-2-10-29/h21-24H,1-20,28-29H2,(H2,30,31,40) |
InChI-Schlüssel |
RNHKOMAMNVJHQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(COC(O1)CCCN)COC(OC2)CCCNC(=S)NCCCC3OCC4(COC(OC4)CCCN)CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




